molecular formula C18H13F3N2O4S B2595575 2-((difluoromethyl)sulfonyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide CAS No. 1207013-83-9

2-((difluoromethyl)sulfonyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2595575
CAS No.: 1207013-83-9
M. Wt: 410.37
InChI Key: IZGAGPBXHFXYTF-UHFFFAOYSA-N
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Description

2-((Difluoromethyl)sulfonyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the isoxazole ring, introduction of the fluorophenyl group, and subsequent attachment of the difluoromethylsulfonyl and benzamide moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-((Difluoromethyl)sulfonyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-((Difluoromethyl)sulfonyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Difluoromethyl)sulfonyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide
  • 2-((Difluoromethyl)sulfonyl)-N-((5-(4-bromophenyl)isoxazol-3-yl)methyl)benzamide
  • 2-((Difluoromethyl)sulfonyl)-N-((5-(4-methylphenyl)isoxazol-3-yl)methyl)benzamide

Uniqueness

Compared to similar compounds, 2-((difluoromethyl)sulfonyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The difluoromethylsulfonyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O4S/c19-12-7-5-11(6-8-12)15-9-13(23-27-15)10-22-17(24)14-3-1-2-4-16(14)28(25,26)18(20)21/h1-9,18H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGAGPBXHFXYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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